molecular formula C19H16N4O3 B2600976 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole CAS No. 1251692-86-0

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2600976
CAS RN: 1251692-86-0
M. Wt: 348.362
InChI Key: PYEOAWYWCNWFJT-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, also known as DPO, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPO is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Scientific Research Applications

Annular Tautomerism and Crystal Structure

Research on NH-pyrazoles, which are structurally related to 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, has revealed insights into their annular tautomerism and crystal structures. The study by Cornago et al. (2009) demonstrated that these compounds exhibit complex patterns of hydrogen bonds and tautomerism, both in solution and solid states, dependent on their substitution patterns and the presence of functional groups (Cornago et al., 2009).

Lithiation and Synthetic Applications

The lithiation process of methyl substituted oxadiazoles, including the related chemical structure, was studied to explore synthetic applications. Micetich (1970) found that these compounds undergo lateral lithiation, providing a pathway to synthesize various acetic acids and derivatives, highlighting the compound's versatility in organic synthesis (Micetich, 1970).

Pharmacological Potential

A study on novel derivatives of 1,3,4-oxadiazole and pyrazole for toxicity assessment, tumor inhibition, and other pharmacological effects was conducted. The research indicated that these compounds show promise in various therapeutic areas, including antioxidant, analgesic, and anti-inflammatory actions, with specific compounds demonstrating binding affinity and inhibitory effects against targeted receptors (Faheem, 2018).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated significant antimicrobial and anti-proliferative activities against various pathogens and cancer cell lines. This research highlights the compound's potential as a basis for developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Anti-Tubercular Activity

Another study focused on the anti-tubercular activity of oxadiazole and pyrazine derivatives, emphasizing the compound's utility in combating tuberculosis. The research included spectral analyses, chemical reactivity studies, and molecular docking to assess the compounds' effectiveness against Mycobacterium tuberculosis (El-Azab et al., 2018).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-24-15-9-8-13(10-16(15)25-2)18-21-19(26-23-18)14-11-20-22-17(14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEOAWYWCNWFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

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